3-Methyl-3-(trifluoromethyl)azetidine;hydrochloride
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Overview
Description
3-Methyl-3-(trifluoromethyl)azetidine;hydrochloride is a chemical compound with the molecular formula C5H8F3N·HCl It is a four-membered azetidine ring substituted with a trifluoromethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(trifluoromethyl)azetidine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one using the DBU-catalyzed Horner–Wadsworth–Emmons reaction.
Aza-Michael Addition: The (N-Boc-azetidin-3-ylidene)acetate undergoes aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines.
Final Steps:
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-(trifluoromethyl)azetidine;hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The azetidine ring can participate in nucleophilic substitution reactions due to the presence of the trifluoromethyl group, which is an electron-withdrawing group.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: For substitution reactions, nucleophiles such as amines and thiols can be used.
Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or potassium permanganate may be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted azetidines, while oxidation can produce oxidized derivatives of the compound .
Scientific Research Applications
3-Methyl-3-(trifluoromethyl)azetidine;hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Methyl-3-(trifluoromethyl)azetidine;hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound’s azetidine ring and trifluoromethyl group contribute to its reactivity and ability to interact with enzymes and receptors . The exact molecular targets and pathways are still under investigation, but its unique structure suggests potential for significant biological activity .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)azetidine;hydrochloride: Similar in structure but lacks the methyl group.
3-(3-(Trifluoromethyl)phenyl)azetidine;hydrochloride: Contains a phenyl group instead of a methyl group.
Uniqueness
3-Methyl-3-(trifluoromethyl)azetidine;hydrochloride is unique due to the presence of both a trifluoromethyl group and a methyl group on the azetidine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
3-Methyl-3-(trifluoromethyl)azetidine;hydrochloride is a synthetic compound characterized by its unique azetidine ring structure, which includes both a trifluoromethyl and a methyl group. This compound has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology, due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : C5H8F3N·HCl
- Molecular Weight : 175.58 g/mol
- CAS Number : 2567498-60-4
The presence of the trifluoromethyl group enhances the compound's lipophilicity, potentially influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The azetidine ring structure allows for unique reactivity patterns, including:
- Nucleophilic Substitution : The trifluoromethyl group acts as an electron-withdrawing substituent, facilitating nucleophilic attack on the azetidine ring.
- Enzyme Interaction : The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects .
Antiproliferative Effects
Recent studies have demonstrated that azetidine derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds structurally related to 3-Methyl-3-(trifluoromethyl)azetidine have shown potent inhibitory effects on the proliferation of MCF-7 breast cancer cells. Notably, some derivatives have been reported with IC50 values in the nanomolar range .
Compound | Cell Line | IC50 (nM) |
---|---|---|
3-Methyl-3-(trifluoromethyl)azetidine | MCF-7 | TBD |
CA-4 (Control) | MCF-7 | 3.9 |
Tubulin Destabilization
The mechanism behind the antiproliferative activity is often linked to tubulin destabilization. Compounds that interact with tubulin can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
Case Studies and Research Findings
- In Vitro Studies : A study examining various azetidine derivatives found that those with trifluoromethyl substitutions exhibited enhanced potency against cancer cell lines compared to their non-fluorinated counterparts. These findings suggest that the trifluoromethyl group significantly contributes to the biological activity of these compounds .
- Synthetic Applications : this compound has been utilized as a building block in synthesizing more complex molecules with potential therapeutic applications. Its unique structure allows for diverse modifications that can lead to new bioactive compounds.
Properties
IUPAC Name |
3-methyl-3-(trifluoromethyl)azetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N.ClH/c1-4(2-9-3-4)5(6,7)8;/h9H,2-3H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDWSQFIDIJDIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2567498-60-4 |
Source
|
Record name | 3-methyl-3-(trifluoromethyl)azetidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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